![molecular formula C6H4BrClF3N B1382655 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride CAS No. 1803612-06-7](/img/structure/B1382655.png)
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride
Overview
Description
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H3BrF3N . It has a molecular weight of 225.99 . This compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This process provides the corresponding nicotinic acid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string FC(F)(F)c1ccnc(Br)c1
. The InChI key for this compound is WZVHLUMAQLUNTJ-UHFFFAOYSA-N
.
Chemical Reactions Analysis
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.478 . It has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C .
Scientific Research Applications
Comprehensive Analysis of 2-Bromo-4-(trifluoromethyl)pyridine Hydrochloride Applications
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Agrochemicals
Synthesis of Pesticides: This compound serves as a key intermediate in the synthesis of agrochemicals, particularly pesticides . The trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine, are used to protect crops from pests due to their unique physicochemical properties .
Pharmaceuticals
Drug Development: The TFMP moiety, part of the 2-Bromo-4-(trifluoromethyl)pyridine structure, is found in several FDA-approved drugs . Its derivatives are used in the development of medications due to their pharmacological activities, which include various disease treatments .
Biological Research
Biochemical Reagent: As a biochemical reagent, 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is utilized in life science research for the study of biological materials and organic compounds .
Organic Synthesis
Palladium-Catalyzed Reactions: This compound is used as a substrate in palladium-catalyzed α-arylation reactions, which are crucial for constructing carbon-carbon bonds in organic synthesis .
Chemical Synthesis
Carbon Dioxide Trapping: The regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid, showcasing its role in chemical synthesis applications .
Veterinary Medicine
Animal Health Products: TFMP derivatives, including 2-Bromo-4-(trifluoromethyl)pyridine, are used in the veterinary industry. They contribute to the development of products aimed at improving animal health .
Material Science
Functional Materials Development: The unique characteristics of the TFMP derivatives make them suitable for the advancement of functional materials, which are essential in various technological applications .
Catalysis
Fluorine Chemistry: The incorporation of fluorine atoms, as seen in 2-Bromo-4-(trifluoromethyl)pyridine, leads to unique behaviors in molecules, making them valuable in catalysis and other applications where specific reactivity is required .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors , which are crucial in treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound undergoes regioselective deprotonation at c-3 with lda (lithium diisopropylamide), followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
Given its use in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may influence pathways related to cell proliferation and neurodegeneration.
Result of Action
Given its role in the synthesis of kinase lrrk2 inhibitors , it can be inferred that it may contribute to the inhibition of cell proliferation in cancer and the prevention of neurodegeneration.
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from strong oxidizing agents .
Safety and Hazards
“2-Bromo-4-(trifluoromethyl)pyridine hydrochloride” is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYDWXKZNZQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
1803612-06-7 | |
Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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